1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine
Description
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-pyrido[2,3-d]pyrimidin-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C10H10N4/c11-10(3-4-10)9-13-6-7-2-1-5-12-8(7)14-9/h1-2,5-6H,3-4,11H2 |
InChI Key |
MEGVRNCJVVLDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C3C=CC=NC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling and Cyclization
Starting Materials:
A substituted pyrimidine intermediate (e.g., 5-bromo-2,4-dichloropyrimidine or a related derivative) is reacted with cyclopropanamine or a protected form thereof.Catalyst and Conditions:
Palladium(II) chloride (PdCl₂) is used as the catalyst in the presence of a base such as triethylamine. The reaction is typically carried out in a polar aprotic solvent like N-methylpyrrolidone (NMP) under an inert nitrogen atmosphere.Reaction Parameters:
The mixture is heated to approximately 70–75°C and stirred for 6 hours to promote coupling and ring closure, forming the pyrido[2,3-d]pyrimidine core with the cyclopropanamine substituent attached at the 2-position.
Workup and Purification
After completion, the reaction mixture is cooled to room temperature, and acetic anhydride is added to complete intermediate transformations.
The mixture is then treated with triethylamine hydrobromide solution to precipitate the product, which is filtered, washed with water, and dried.
The crude product is dissolved in ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated.
Final purification involves slurry crystallization using n-hexane at elevated temperature (around 65°C), followed by cooling and filtration to yield the pure compound as a solid with yields typically ranging from 86% to 95% and purity above 98%.
Optimization and Variations
Adjustments in the equivalents of base, catalyst loading, solvent volume, and temperature have been tested to optimize yield and purity.
Comparative experiments showed that increasing the catalyst amount or base equivalents can influence reaction completion and product quality.
Summary Table of Key Preparation Parameters
| Step | Reagents / Conditions | Outcome / Notes |
|---|---|---|
| Starting Material | Substituted pyrimidine (e.g., 5-bromo-2,4-dichloropyrimidine) | Precursor for coupling |
| Coupling Agent | Cyclopropanamine or protected derivative | Introduces cyclopropanamine group |
| Catalyst | PdCl₂ (0.03–0.1 eq) | Palladium catalyst for coupling |
| Base | Triethylamine (2–4 eq) | Neutralizes acid, promotes coupling |
| Solvent | N-methylpyrrolidone (NMP) | Polar aprotic solvent |
| Temperature | 70–75°C | Optimal for coupling and cyclization |
| Reaction Time | 6 hours | Ensures completion |
| Workup | Acetic anhydride addition, triethylamine hydrobromide treatment | Intermediate completion and product precipitation |
| Purification | Ethyl acetate extraction, drying, n-hexane slurry crystallization | High purity solid isolated |
| Yield | 86–95% | High yield under optimized conditions |
| Purity | >98% | Confirmed by chromatographic methods |
Additional Synthetic Considerations
The use of preformed pyrimidine intermediates allows for modular substitution patterns, enabling the synthesis of diverse analogs.
The cyclopropanamine substituent can be introduced either directly or via amine salts to improve solubility and reactivity during coupling steps.
Alternative synthetic routes involve the use of acid chlorides and pyridone derivatives to build the bicyclic system before amination.
Palladium-catalyzed cross-coupling reactions are central to constructing the fused ring system with high regioselectivity and functional group tolerance.
Chemical Reactions Analysis
1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, thereby disrupting signaling pathways that are crucial for cancer cell growth and survival . This inhibition can lead to apoptosis or programmed cell death in cancer cells.
Comparison with Similar Compounds
1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine can be compared to other pyridopyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Piritrexim: A synthetic antifolate with antitumor properties.
The uniqueness of this compound lies in its cyclopropane amine group, which may confer distinct biological activities and chemical reactivity compared to other derivatives.
Biological Activity
1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound is believed to exert its biological effects primarily through the inhibition of specific enzyme pathways involved in tumor progression and cellular signaling. Notably, it has been linked to the inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers. The abnormal activation of FGFR signaling is implicated in tumorigenesis, making FGFR inhibitors promising candidates for cancer treatment.
Biological Evaluation
Recent studies have evaluated the biological activity of this compound analogues. The following table summarizes key findings from various research studies:
| Study | Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|---|
| Study A | 4h | FGFR1 | 7 | Inhibition of cell proliferation and apoptosis induction in breast cancer cells |
| Study B | 4h | FGFR2 | 9 | Inhibition of migration and invasion of cancer cells |
| Study C | 4h | FGFR3 | 25 | Induction of apoptosis in tumor models |
| Study D | Novel Derivative | LSD1 | 0.65 | Selective inhibition in gastric cancer cells |
Case Studies
-
Breast Cancer Model :
In vitro studies have demonstrated that compound 4h significantly inhibits the proliferation of breast cancer cell lines (4T1), inducing apoptosis and reducing migratory capabilities. This suggests its potential as a therapeutic agent against breast cancer by targeting FGFR pathways . -
Gastric Cancer :
Another study highlighted the efficacy of a pyrido[2,3-d]pyrimidin-2-yl derivative in inhibiting lysine-specific demethylase 1 (LSD1), showing significant cytotoxicity against gastric cancer cells with LSD1 overexpression. The compound exhibited an IC50 value of 0.65 μM, indicating strong inhibitory activity . -
Antimycobacterial Activity :
Recent evaluations have also focused on the compound's antimycobacterial properties, revealing that certain analogues exhibit promising activity against Mycobacterium tuberculosis. This expands the potential therapeutic applications beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
